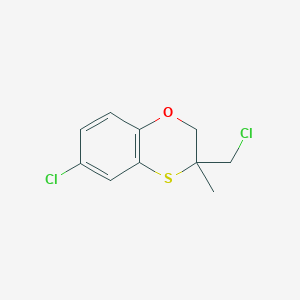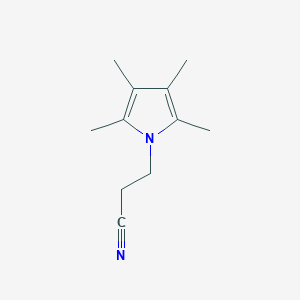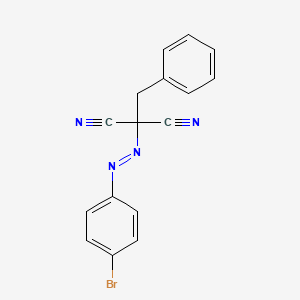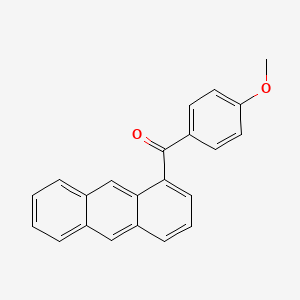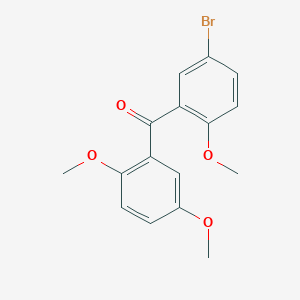
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of functional groups, bromination, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents such as bromine or iodine under catalytic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism by which (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): A compound with similar structural features but different pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its psychoactive effects and used in research on serotonin receptors.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with structural similarities.
Uniqueness
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various research domains .
Eigenschaften
CAS-Nummer |
65193-12-6 |
|---|---|
Molekularformel |
C16H15BrO4 |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
(5-bromo-2-methoxyphenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-11-5-7-15(21-3)13(9-11)16(18)12-8-10(17)4-6-14(12)20-2/h4-9H,1-3H3 |
InChI-Schlüssel |
ZIUCECTWTDEAAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

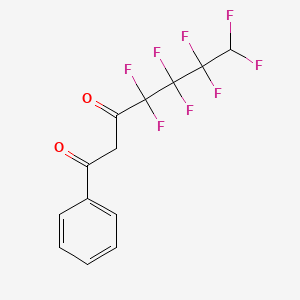
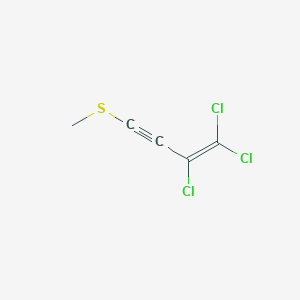
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

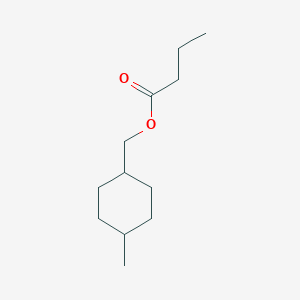
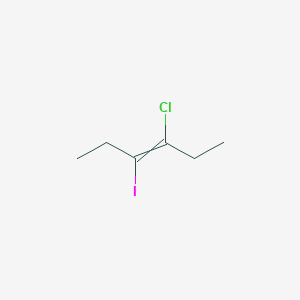

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
